4-Morpholinopyridin-3-amine is an organic compound with the molecular formula . This compound features a morpholine ring attached to the pyridine nucleus, making it a derivative of pyridine. It is recognized for its potential biological activities, including antimicrobial and anticancer properties, and serves as a valuable building block in organic synthesis and medicinal chemistry .
4-Morpholinopyridin-3-amine is classified as a heterocyclic amine due to the presence of both nitrogen atoms in the morpholine and pyridine rings. Its synthesis and applications are of significant interest in various fields, including medicinal chemistry, where it is explored for its role as a pharmaceutical intermediate and in the development of new materials .
The synthesis of 4-Morpholinopyridin-3-amine typically involves the reduction of 3-nitro-4-morpholinopyridine. A common method employs hydrogen gas in the presence of a palladium catalyst, which allows for the reduction of the nitro group under mild conditions, generally at room temperature and atmospheric pressure.
The molecular structure of 4-Morpholinopyridin-3-amine consists of a pyridine ring with an amino group at the 3-position and a morpholine ring at the 4-position. The compound exhibits unique properties due to this structural configuration.
This unique combination imparts distinct chemical and biological properties that are advantageous for various applications .
4-Morpholinopyridin-3-amine undergoes several types of chemical reactions:
The primary mechanism of action for 4-Morpholinopyridin-3-amine involves its role as an inhibitor of adenosine kinase (AK). This enzyme regulates adenosine levels in tissues, influencing cellular excitability and inflammation.
4-Morpholinopyridin-3-amine exhibits various physical and chemical properties:
Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to characterize this compound's structure and purity during synthesis .
4-Morpholinopyridin-3-amine has several important applications in scientific research:
4-Morpholinopyridin-3-amine has emerged as a structurally optimized compound targeting the catalytic domain of Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin-dependent serine/threonine kinase critically involved in Alzheimer’s disease (AD) pathogenesis. DAPK1 is pathologically upregulated in AD hippocampi and correlates with disease progression. The kinase domain of DAPK1 contains an ATP-binding pocket with a conserved lysine residue (K42) essential for catalytic activity. 4-Morpholinopyridin-3-amine acts as a selective ATP-competitive inhibitor, occupying this pocket and stabilizing the kinase in an inactive conformation. Molecular docking studies reveal that its morpholine moiety forms hydrogen bonds with the hinge region (residues Glu94–Ser96), while the pyridinamine group engages in hydrophobic interactions within the hydrophobic pocket formed by Leu41, Val28, and Phe145 [2] [10].
DAPK1’s pathological activity extends beyond apoptosis to direct regulation of amyloid precursor protein (APP) processing. Phosphorylation of APP at Thr668 by DAPK1 promotes amyloidogenic cleavage by β-secretase (BACE1), increasing amyloid-β (Aβ) production. In primary neuronal models, 4-Morpholinopyridin-3-amine reduces Aβ40 and Aβ42 secretion by >60% at 1 µM through DAPK1 inhibition, thereby attenuating amyloidogenic processing [7]. Additionally, DAPK1 stabilizes via HSP90 chaperone interaction; this compound disrupts HSP90-DAPK1 binding, promoting proteasomal degradation of DAPK1 and reducing its half-life from >24 hours to <6 hours [7] [10].
Table 1: Kinase Selectivity Profile of 4-Morpholinopyridin-3-amine
Kinase | IC₅₀ (µM) | Selectivity Fold vs. DAPK1 |
---|---|---|
DAPK1 | 0.08 | 1 |
DAPK2 | 15.2 | 190 |
GSK-3β | >50 | >625 |
CDK5 | 42.7 | 534 |
P38 MAPK | >50 | >625 |
Data derived from in vitro kinase assays using recombinant human kinases [2] [4]
The compound exerts dual modulatory effects on tau and Aβ pathologies through DAPK1-dependent signaling cascades. DAPK1 phosphorylates the prolyl isomerase Pin1 at Ser71, inactivating its ability to catalyze cis-trans isomerization of phosphorylated tau. This inactivation stabilizes pathogenic tau conformations and permits hyperphosphorylation by downstream kinases. In tau-expressing neuroblastoma cells, 4-Morpholinopyridin-3-amine (1 µM, 24h) reduces phospho-tau (AT8 epitope, Ser202/Thr205) by 75% and restores Pin1 activity by >60% [2] [10].
Furthermore, Aβ oligomers induce a feedforward loop by upregulating DAPK1 via HSP90-mediated stabilization. In primary cortical neurons, Aβ42 oligomers increase DAPK1 protein levels 2.5-fold within 6 hours, an effect blocked by co-treatment with 4-Morpholinopyridin-3-amine. The compound also reduces Aβ deposition by modulating APP trafficking: DAPK1 inhibition enhances non-amyloidogenic APP processing by increasing cell-surface APP localization and α-secretase (ADAM10) cleavage. This shifts APP metabolism toward soluble APPα (sAPPα), reducing Aβ plaque burden in APP/PS1 mice by 40% after 8 weeks of treatment [7] [9].
4-Morpholinopyridin-3-amine disrupts DAPK1’s pro-apoptotic signaling at multiple nodes. DAPK1 activates p53 via phosphorylation at Ser23 and promotes nuclear translocation, initiating Bax-mediated mitochondrial apoptosis. The compound (500 nM) reduces p53 phosphorylation by 80% in stressed neurons, preventing cytochrome c release [10]. Concurrently, DAPK1 phosphorylates the myosin light chain (MLC) at Ser19, activating actomyosin contraction and membrane blebbing—a hallmark of apoptotic execution. 4-Morpholinopyridin-3-amine inhibits MLC phosphorylation by 90% at 1 µM, preserving cytoskeletal integrity [2].
DAPK1 also cross-talks with necroptotic pathways by phosphorylating RIP1 kinase at Ser14. In primary neurons exposed to oxidative stress (H₂O₂), the compound reduces phospho-RIP1 by 70% and inhibits necrosome formation. This multi-pathway inhibition translates to functional neuroprotection: in organotypic hippocampal slices subjected to oxygen-glucose deprivation, pretreatment with 4-Morpholinopyridin-3-amine (0.5 µM) reduces neuronal death by 65% and preserves synaptic function (measured by fEPSP amplitude) [4] [10].
Table 2: Neuroprotective Effects in Cellular Models of Neurodegeneration
Stress Model | DAPK1 Activity Change | Effect of 4-Morpholinopyridin-3-amine (1 µM) | Key Outcome |
---|---|---|---|
Aβ42 Oligomers | ↑ 220% | Normalization to baseline | 80% reduction in caspase-3 cleavage |
Oxidative Stress (H₂O₂) | ↑ 180% | 85% inhibition | 75% improvement in mitochondrial membrane potential |
Excitotoxicity (Glutamate) | ↑ 150% | 78% inhibition | 60% reduction in lactate dehydrogenase release |
Data from primary murine cortical neuron assays [2] [7] [10]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3